![molecular formula C14H13ClINO2 B3743243 4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol](/img/structure/B3743243.png)
4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol
Overview
Description
4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol is an organic compound that features a complex structure with multiple functional groups, including a chloroaniline moiety, an iodo substituent, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chloroaniline intermediate: This can be achieved by reacting aniline with chlorine under controlled conditions.
Iodination: The chloroaniline intermediate is then subjected to iodination using iodine and a suitable oxidizing agent.
Methoxylation: The iodinated intermediate is further reacted with methoxy compounds to introduce the methoxy group.
Final coupling: The final step involves coupling the intermediate with a phenol derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroaniline and iodo positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline or phenol derivatives.
Scientific Research Applications
4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The pathways involved can include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A simpler analogue with similar functional groups but lacking the iodo and methoxy substituents.
2-iodo-4-methoxyaniline: Similar structure but without the chloroaniline moiety.
4-[(2-chloroanilino)methyl]-2-methoxyphenol: Lacks the iodo substituent.
Uniqueness
4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both iodo and methoxy groups can enhance its interactions with biological targets and its utility in synthetic applications .
Properties
IUPAC Name |
4-[(2-chloroanilino)methyl]-2-iodo-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO2/c1-19-13-7-9(6-11(16)14(13)18)8-17-12-5-3-2-4-10(12)15/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMXIRRAENFLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=CC=C2Cl)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphine oxide](/img/structure/B3743161.png)
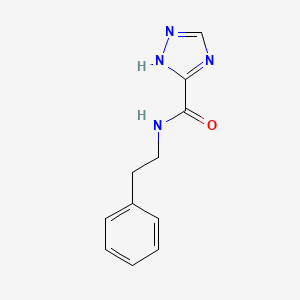
![diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B3743185.png)
![4-benzyl-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine](/img/structure/B3743198.png)
![N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline](/img/structure/B3743205.png)
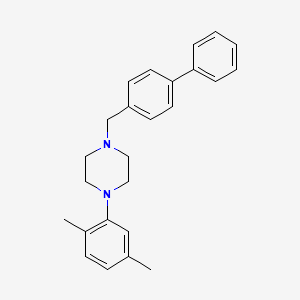
![2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3743213.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)
![1-(4-tert-butylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3743220.png)
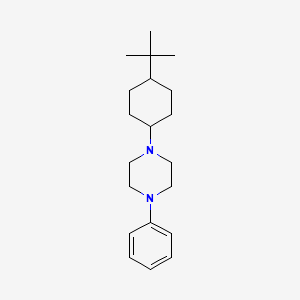
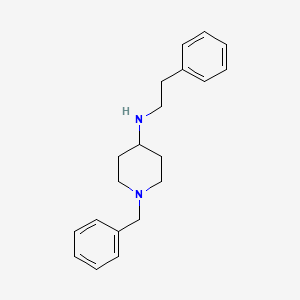
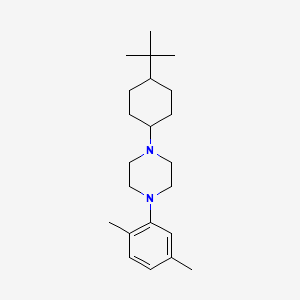
![1-(4-methylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3743236.png)

